molecular formula C15H16BrN B8545026 N-Benzyl-N-ethyl-4-bromoaniline

N-Benzyl-N-ethyl-4-bromoaniline

Cat. No. B8545026
M. Wt: 290.20 g/mol
InChI Key: KDYMDPNNNNFMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-ethyl-4-bromoaniline is a useful research compound. Its molecular formula is C15H16BrN and its molecular weight is 290.20 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C15H16BrN

Molecular Weight

290.20 g/mol

IUPAC Name

N-benzyl-4-bromo-N-ethylaniline

InChI

InChI=1S/C15H16BrN/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(16)9-11-15/h3-11H,2,12H2,1H3

InChI Key

KDYMDPNNNNFMKL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-benzyl-N-phenyl-N-ethylamine (2.25 g, 0.0107 mol) was dissolved in anhydrous dichloromethane (80 mL) and 2,4,4,6-tetrabromocyclohexadiene-1-one (4.36 g, 0.0107 mol) was added in 6 equal portions over a 20 min. period. Stirring was continued at ambient temperature for 20 hours; the organic phase was successively washed with 0.5N solution of sodium hydroxide in water (50 mL), 1N solution of sodium hydroxide in water (50 mL), water (70 mL) and brine (75 mL). The organic phase was dried with magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica using ethyl acetate/n-heptane (1:99) as mobile phase to yield N-benzyl-N-(4-bromophenyl)-N-ethylamine (2.38 g, 0.0082 mol) as a colorless oil.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step Two

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